Isomedicarpin

Description

Properties

IUPAC Name |

3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-12-14(7-10)19-8-13-11-4-2-9(17)6-15(11)20-16(12)13/h2-7,13,16-17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZDBBUEVZEOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomedicarpin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74560-05-7 | |

| Record name | Isomedicarpin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

106 °C | |

| Record name | Isomedicarpin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isomedicarpin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomedicarpin is a naturally occurring pterocarpan, a class of isoflavonoids known for their biological activities, particularly as phytoalexins in plant defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure of Isomedicarpin, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical significance of this compound.

Chemical Structure and Properties

Isomedicarpin is a pterocarpan with the systematic IUPAC name (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-9-ol.[1] Its chemical structure is characterized by a tetracyclic ring system, which forms the core of the pterocarpan skeleton.

The molecular formula of Isomedicarpin is C₁₆H₁₄O₄, and it has a monoisotopic mass of 270.08920892 Da.[1] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Isomedicarpin

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem CID: 13803637[1] |

| Molecular Weight | 270.28 g/mol | PubChem CID: 13803637[1] |

| Monoisotopic Mass | 270.08920892 Da | PubChem CID: 13803637[1] |

| IUPAC Name | (6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-9-ol | PubChem CID: 13803637[1] |

| Melting Point | 106 °C | FooDB: FDB011329[2] |

| Optical Rotation [α]D | -201° (c=1, CHCl₃) | FooDB: FDB011329[2] |

| XLogP3 | 2.6 | PubChem CID: 13803637[1] |

| Topological Polar Surface Area | 47.9 Ų | PubChem CID: 13803637[1] |

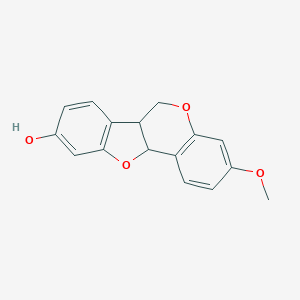

Mandatory Visualization 1: Chemical Structure of Isomedicarpin

Caption: 2D chemical structure of Isomedicarpin.

Spectroscopic Data

Table 2: Spectroscopic Data for Isomedicarpin

| Technique | Data Type | Observed/Predicted Values | Source |

| Mass Spectrometry (MS) | Predicted GC-MS (70eV, Positive) | splash10-00b9-3879000000-0be6eb4b84c0bd40d893 | FooDB: FDB011329[2] |

| Mass Spectrometry (MS) | Predicted LC-MS/MS (10V, Positive) | splash10-00di-0090000000-ab6a6c15ea431ece41a6 | FooDB: FDB011329[2] |

| ¹H NMR | Predicted Chemical Shifts (ppm) | Not available in searched literature. | - |

| ¹³C NMR | Predicted Chemical Shifts (ppm) | Not available in searched literature. | - |

Note: Detailed, experimentally verified ¹H and ¹³C NMR peak assignments with coupling constants are not available in the currently searched literature. Researchers are advised to perform their own spectroscopic analysis for confirmation.

Experimental Protocols

Isolation of Isomedicarpin

Isomedicarpin is a known phytoalexin, often isolated from leguminous plants upon fungal infection. A general protocol for the isolation of phytoalexins from plant tissue is outlined below. It should be noted that specific optimization may be required depending on the plant source and the concentration of the target compound.

Experimental Workflow: Isolation of Phytoalexins

References

Isomedicarpin: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomedicarpin, a pterocarpan isoflavonoid, is a plant-derived secondary metabolite recognized for its role as a phytoalexin. This technical guide provides a comprehensive overview of the discovery of isomedicarpin, its known natural sources, and a summary of its biological activities. Detailed experimental protocols for its induction and isolation are presented, along with an exploration of its biosynthetic pathway. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic application of isomedicarpin.

Discovery of Isomedicarpin

Isomedicarpin was first reported in 1991 by Ingham and colleagues as a phytoalexin.[1] Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. The initial discovery was made during a study of the isoflavonoid phytoalexins produced by various species of the genus Erythrina upon inoculation with the fungus Helminthosporium carbonum.[1][2] This induction of isomedicarpin synthesis in response to fungal challenge highlights its role in plant defense mechanisms.

Natural Sources of Isomedicarpin

Isomedicarpin has been identified in a limited number of plant species, primarily within the Leguminosae (Fabaceae) family. The principal sources are:

-

Erythrina species: The genus Erythrina, commonly known as coral trees, is the primary source from which isomedicarpin was first isolated.[1][2] Its production is induced in the leaflets of these plants upon fungal infection.

-

Maackia amurensis: The heartwood of this tree, native to East Asia, has also been identified as a source of isomedicarpin.[1]

While these sources have been identified, comprehensive quantitative analyses of isomedicarpin content across different plant tissues and species are currently lacking in the scientific literature.

Experimental Protocols

The following sections detail the methodologies for the induction and isolation of isomedicarpin, based on the foundational work with Erythrina species.

Induction of Isomedicarpin Synthesis (Phytoalexin Elicitation)

This protocol describes the elicitation of isomedicarpin in plant tissues through fungal inoculation.

Objective: To induce the synthesis of isomedicarpin in Erythrina leaflets.

Materials:

-

Healthy, detached leaflets of Erythrina species.

-

Spore suspension of Helminthosporium carbonum in sterile distilled water.

-

Sterile distilled water (for control).

-

Moist chambers (e.g., petri dishes with moistened filter paper).

-

Incubator.

Procedure:

-

Surface sterilize the Erythrina leaflets.

-

Apply droplets of the H. carbonum spore suspension to the adaxial surface of the leaflets.

-

As a control, apply droplets of sterile distilled water to a separate set of leaflets.

-

Place the leaflets in moist chambers to maintain high humidity.

-

Incubate the chambers in the dark at a suitable temperature (e.g., 25°C) for 48-72 hours.

-

After incubation, collect the diffusate from the droplets and the leaflet tissue for extraction.

Isolation and Purification of Isomedicarpin

This protocol outlines a general method for the extraction and chromatographic purification of isomedicarpin from plant material.

Objective: To isolate and purify isomedicarpin from induced Erythrina leaflets.

Materials:

-

Induced plant material (leaflets and diffusate).

-

Solvents for extraction (e.g., ethanol, methanol, ethyl acetate).

-

Silica gel for column chromatography.

-

Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol gradients).

-

Thin-layer chromatography (TLC) plates (silica gel).

-

UV lamp for visualization.

-

Rotary evaporator.

Procedure:

-

Homogenize the plant material in a suitable solvent (e.g., 80% ethanol).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Partition the aqueous residue with a non-polar solvent (e.g., ethyl acetate) to extract the isoflavonoids.

-

Dry the organic phase and concentrate it to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).

-

Collect fractions and monitor them by TLC, visualizing with a UV lamp.

-

Pool the fractions containing isomedicarpin (identified by comparison with a standard or by spectroscopic analysis).

-

Further purify the pooled fractions by repeated chromatography (e.g., preparative TLC or HPLC) if necessary to obtain pure isomedicarpin.

Biosynthesis of Isomedicarpin

Isomedicarpin belongs to the pterocarpan class of isoflavonoids, which are synthesized via the phenylpropanoid pathway. While the specific enzymatic steps leading to isomedicarpin are not fully elucidated, the general pathway for pterocarpan biosynthesis is understood.

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to the isoflavone daidzein. Daidzein is a key branch point intermediate. For the synthesis of pterocarpans like medicarpin (an isomer of isomedicarpin), daidzein is converted to 2'-hydroxyisoflavone. This is then reduced to an isoflavanone, which undergoes further reduction to an isoflavanol. A final cyclization step, catalyzed by a pterocarpan synthase, forms the characteristic tetracyclic pterocarpan skeleton. The precise mechanism and enzymes that differentiate the synthesis of isomedicarpin from its isomer medicarpin are a subject for further research.

Biological Activities and Quantitative Data

Currently, there is a significant lack of specific quantitative data on the biological activities of pure isomedicarpin in the publicly available scientific literature. While isoflavonoids as a class are known to possess a range of biological properties, including antifungal, anti-inflammatory, and cytotoxic effects, specific studies quantifying these activities for isomedicarpin with metrics such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values are not readily found.

The primary described biological role of isomedicarpin is as a phytoalexin, suggesting inherent antifungal properties.[1][2] However, detailed studies on its spectrum of activity against various fungal pathogens are needed. Research into other potential biological activities, such as anti-inflammatory and cytotoxic effects, would be valuable areas for future investigation.

Table 1: Summary of Available Data on Isomedicarpin

| Parameter | Information |

| Natural Sources | Erythrina spp., Psophocarpus tetragonolobus, Maackia amurensis |

| Inducing Agent | Helminthosporium carbonum (in Erythrina) |

| Biological Role | Phytoalexin (antifungal) |

| Quantitative Data | Not available in the reviewed literature |

Conclusion and Future Directions

Isomedicarpin is a structurally interesting phytoalexin with a defined role in plant defense. Its discovery and primary natural sources have been established, yet there remains a substantial opportunity for further research. The lack of quantitative data on its biological activities represents a significant knowledge gap. Future research should focus on:

-

Quantitative analysis: Determining the concentration of isomedicarpin in various tissues of known and potential new plant sources.

-

Biological screening: Conducting comprehensive in vitro and in vivo studies to determine the antifungal spectrum, anti-inflammatory potential, and cytotoxic effects of purified isomedicarpin, including the determination of MIC and IC50 values.

-

Biosynthetic pathway elucidation: Identifying the specific enzymes responsible for the final steps in isomedicarpin biosynthesis and what differentiates it from the synthesis of its isomers.

A deeper understanding of the biological properties and biosynthetic pathway of isomedicarpin will be crucial for evaluating its potential for applications in agriculture, medicine, and drug development.

References

The Biosynthesis of Isomedicarpin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of isomedicarpin, a significant pterocarpan phytoalexin found in leguminous plants. This document provides a comprehensive overview of the enzymatic steps, intermediate compounds, and regulatory aspects of isomedicarpin synthesis, with a focus on the model legume Medicago sativa (alfalfa). Quantitative data, detailed experimental protocols, and pathway visualizations are included to support research and development in phytochemistry, drug discovery, and plant metabolic engineering.

Introduction to Isomedicarpin and the Pterocarpan Pathway

Isomedicarpin belongs to the pterocarpan class of isoflavonoids, which are specialized secondary metabolites in legumes known for their roles in plant defense against pathogens.[1] The biosynthesis of isomedicarpin is an extension of the general phenylpropanoid pathway, branching off at the level of flavanones to enter the isoflavonoid-specific pathway. This guide will elucidate the series of enzymatic reactions that convert the precursor liquiritigenin into the final pterocarpan structure of isomedicarpin.

The Isomedicarpin Biosynthetic Pathway

The biosynthesis of isomedicarpin from the general phenylpropanoid pathway involves a sequence of enzymatic reactions catalyzed by several key enzymes. The pathway can be broadly divided into the formation of the isoflavone backbone and the subsequent modifications leading to the pterocarpan skeleton.

Core Isoflavonoid Biosynthesis

The journey from the central metabolite L-phenylalanine to the isoflavone core is a well-established segment of flavonoid biosynthesis.

-

L-Phenylalanine to 4-Coumaroyl-CoA: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid, which is then activated to its CoA thioester, 4-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

-

Formation of the Chalcone Skeleton: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce 2',4',4-trihydroxychalcone (isoliquiritigenin).[2]

-

Cyclization to the Flavanone: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into (2S)-liquiritigenin, a flavanone that serves as a critical branch point.[3]

Branching into Isoflavone and Pterocarpan Synthesis

From liquiritigenin, the pathway commits to isoflavonoid and subsequently pterocarpan formation.

-

Isoflavone Backbone Formation: Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, catalyzes a key rearrangement of the flavanone skeleton, migrating the B-ring from position 2 to 3 to form the isoflavone scaffold.[4] The product of IFS acting on liquiritigenin is 2,7,4'-trihydroxyisoflavanone. This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield daidzein.

-

Reduction to Isoflavanone: Isoflavone Reductase (IFR) catalyzes the NADPH-dependent reduction of the C2-C3 double bond of formononetin (4'-O-methylated daidzein) to produce (3R)-vestitone.[5][6]

-

Reduction to Isoflavanol: Vestitone Reductase (VR) , another NADPH-dependent enzyme, reduces the 4-keto group of (3R)-vestitone to produce 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[7][8] This enzyme exhibits strict stereospecificity for the (3R)-isomer of vestitone.[8]

-

Pterocarpan Ring Closure: The final and crucial step is the intramolecular cyclization of the isoflavanol intermediate to form the characteristic pterocarpan skeleton. This reaction is catalyzed by Pterocarpan Synthase (PTS) , also known as 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID) .[9] This enzyme facilitates the dehydration between the 4-hydroxyl and 2'-hydroxyl groups of DMI to form (-)-medicarpin.[7] Isomedicarpin is a stereoisomer of medicarpin.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the isomedicarpin biosynthetic pathway, primarily from Medicago sativa.

| Enzyme | Abbreviation | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Chalcone Synthase | CHS | 4-coumaroyl-CoA, malonyl-CoA | 4.5, 4.1 | N/A | N/A | N/A | N/A | [2] |

| Chalcone Isomerase | CHI | 4,2',4'-trihydroxychalcone | 8.4 | N/A | N/A | 7.0-8.5 | 25 | [3] |

| Isoflavone Synthase | IFS | Liquiritigenin, Naringenin | N/A | N/A | N/A | N/A | N/A | [4] |

| Isoflavone Reductase | IFR | 2'-hydroxyformononetin | N/A | N/A | N/A | N/A | N/A | [6] |

| Vestitone Reductase | VR | (3R)-Vestitone | 45 | N/A | N/A | 6.0 | 30 | [7][10] |

| Pterocarpan Synthase | PTS/DMID | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | 5 | N/A | N/A | 6.0 | 30 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of isomedicarpin biosynthesis.

Enzyme Activity Assays

This protocol is adapted from methods used for the characterization of plant CHIs.[11][12]

-

Reaction Mixture Preparation: Prepare a total reaction volume of 50 µL containing 50 mM potassium phosphate buffer (pH 7.5) and 50 µM naringenin chalcone (substrate).

-

Enzyme Addition: Add 10 µg of purified recombinant CHI protein to initiate the reaction. A control reaction should be run using protein extract from an empty vector control.

-

Incubation: Incubate the reaction mixture at 30°C for 5 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 100 µL of ethyl acetate. Vortex thoroughly and centrifuge at 12,000 rpm for 10 minutes to separate the phases.

-

Sample Preparation for Analysis: Carefully collect the upper ethyl acetate phase, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

HPLC Analysis: Analyze the product formation (naringenin) by reverse-phase HPLC, monitoring at an appropriate wavelength (e.g., 280 nm).

This protocol is based on the characterization of VR from Medicago sativa.[7]

-

Reaction Mixture Preparation: In a total volume of 200 µL, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.0), 1 mM NADPH, and 50 µM (3R)-vestitone.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified VR enzyme.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation for Analysis: Transfer the ethyl acetate layer to a new tube, evaporate to dryness, and redissolve in methanol for HPLC analysis.

-

HPLC Analysis: Monitor the conversion of vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) by HPLC. The substrate and product can be monitored at their respective maximum absorbance wavelengths.

Quantification of Isoflavonoids by HPLC

This protocol provides a general framework for the extraction and quantification of isomedicarpin and its precursors from plant tissues.

-

Sample Preparation: Freeze-dry plant material (e.g., Medicago truncatula leaves or roots) and grind to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with 80% methanol (e.g., 1 mL) by sonication or vortexing for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-UV/MS Analysis:

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Employ a gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: Maintain a flow rate of 1.0 mL/min.

-

Detection: Monitor the eluate using a UV-Vis detector at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) and a mass spectrometer for compound identification and confirmation.

-

Quantification: Quantify the compounds of interest by comparing their peak areas to those of authentic standards run under the same conditions.

-

Visualizing the Biosynthetic and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the isomedicarpin biosynthetic pathway and a typical experimental workflow for enzyme activity analysis.

Caption: The biosynthetic pathway of isomedicarpin from L-phenylalanine.

Caption: A generalized workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of isomedicarpin is a complex, multi-step process involving a series of dedicated enzymes that channel metabolites from the general phenylpropanoid pathway into the specialized isoflavonoid and pterocarpan pathways. Understanding this pathway at a molecular and biochemical level is crucial for efforts in metabolic engineering to enhance disease resistance in crops and for the potential synthesis of these bioactive compounds for pharmaceutical applications. This guide provides a foundational resource for researchers to delve into the intricacies of isomedicarpin biosynthesis. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and the regulatory networks that govern this important metabolic pathway.

References

- 1. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webpages.charlotte.edu [webpages.charlotte.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of Soybean Isoflavone Reductase (GmIFR) Enhances Resistance to Phytophthora sojae in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of vestitone to medicarpin in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes. Identification, purification, and characterization of vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular cloning and expression of alfalfa (Medicago sativa L.) vestitone reductase, the penultimate enzyme in medicarpin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 'pterocarpan synthase' of alfalfa: association and co-induction of vestitone reductase and 7,2'-dihydroxy-4'-methoxy-isoflavanol (DMI) dehydratase, the two final enzymes in medicarpin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 12. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Isomedicarpin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomedicarpin is a natural phenolic compound classified as a pterocarpan, a type of isoflavonoid. Pterocarpans are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The precise structural elucidation of isomedicarpin is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic and spectrometric techniques used to characterize isomedicarpin, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation

The following tables summarize the expected spectroscopic and spectrometric data for isomedicarpin.

Table 1: ¹H NMR Spectroscopic Data for Isomedicarpin (Expected)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.4-6.6 | d | 8.0-9.0 |

| 2 | 7.2-7.4 | d | 8.0-9.0 |

| 4 | 6.3-6.5 | s | - |

| 6a | 3.5-3.7 | m | - |

| 6eq | 4.2-4.4 | dd | 10.0-11.0, 4.0-5.0 |

| 6ax | 3.6-3.8 | t | 10.0-11.0 |

| 7 | 6.9-7.1 | d | 8.0-9.0 |

| 8 | 6.4-6.6 | dd | 8.0-9.0, 2.0-3.0 |

| 10 | 6.3-6.5 | d | 2.0-3.0 |

| 11a | 5.4-5.6 | d | 6.0-7.0 |

| 3-OCH₃ | 3.7-3.9 | s | - |

| 9-OH | 8.0-10.0 | s (br) | - |

Table 2: ¹³C NMR Spectroscopic Data for Isomedicarpin (Expected)

| Position | Chemical Shift (δ, ppm) |

| 1 | 110-115 |

| 2 | 128-132 |

| 3 | 160-165 |

| 4 | 95-100 |

| 4a | 155-160 |

| 6 | 65-70 |

| 6a | 40-45 |

| 7 | 118-122 |

| 8 | 105-110 |

| 9 | 158-162 |

| 10 | 102-106 |

| 10a | 115-120 |

| 11a | 78-82 |

| 11b | 150-155 |

| 3-OCH₃ | 55-60 |

Table 3: Mass Spectrometry Data for Isomedicarpin

| Ion | m/z (Expected) |

| [M]+ | 270 |

| [M+H]+ | 271 |

| [M+Na]+ | 293 |

| Major Fragments | 147, 124 |

Table 4: Infrared (IR) Spectroscopy Data for Isomedicarpin (Expected)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3600 | O-H stretch (phenolic) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1600-1620 | C=C stretch (aromatic) |

| 1450-1500 | C=C stretch (aromatic) |

| 1000-1300 | C-O stretch (ether and phenol) |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Isomedicarpin (Expected)

| Solvent | λmax (nm) |

| Methanol or Ethanol | ~280-290 |

| Methanol or Ethanol + NaOH | Shift to longer wavelength (~300-320) |

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of isomedicarpin is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of isomedicarpin is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Mass spectra are acquired in both positive and negative ion modes. The mass range is typically set from m/z 50 to 500. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID).

-

Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern provides information about the different structural motifs within the molecule.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of isomedicarpin with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of isomedicarpin is prepared in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The instrument is first zeroed with a cuvette containing the pure solvent. The absorption spectrum of the sample is then recorded, typically from 200 to 400 nm. To observe the effect of pH on the phenolic hydroxyl group, a few drops of a dilute base (e.g., NaOH) can be added to the cuvette and the spectrum re-recorded.

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined. A bathochromic (red) shift upon addition of a base is indicative of a phenolic hydroxyl group.

Visualization

Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

In Silico Prediction of Isomedicarpin Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

Isomedicarpin, a pterocarpan-class flavonoid primarily found in the Erythrina genus, represents a promising yet underexplored natural product in drug discovery.[1] This technical guide outlines a comprehensive in silico framework for predicting the bioactivity of isomedicarpin, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties. By leveraging computational methodologies such as molecular docking and ADMET prediction, researchers can strategically guide experimental validation and accelerate the development of isomedicarpin-based therapeutics. This document provides detailed hypothetical predictions, standardized experimental protocols for validation, and visual workflows and signaling pathways to support researchers, scientists, and drug development professionals in this endeavor.

Introduction to Isomedicarpin

Isomedicarpin is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. Its chemical structure, C16H14O4, provides a scaffold with the potential for specific interactions with various biological targets.[2] While direct experimental data on isomedicarpin is limited, the well-documented bioactivities of structurally similar flavonoids, such as anticancer, anti-inflammatory, and antimicrobial effects, provide a strong rationale for its investigation.[3][4][5] In silico approaches offer a rapid and cost-effective means to hypothesize and prioritize the potential therapeutic applications of isomedicarpin.[6][7]

In Silico Prediction of Bioactivity

A systematic in silico evaluation is crucial for predicting the therapeutic potential of isomedicarpin. This process involves target identification, molecular docking to predict binding affinities, and assessment of pharmacokinetic properties (ADMET).

Target Identification

Based on the known activities of related flavonoids, several key protein targets are hypothesized for isomedicarpin's potential bioactivity. These targets are central to major signaling pathways implicated in cancer, inflammation, and microbial pathogenesis.

-

Anticancer Targets: Key proteins in cell proliferation and survival pathways, such as Mitogen-Activated Protein Kinases (MAPKs), Phosphoinositide 3-kinases (PI3Ks), and the transcription factor Nuclear Factor-kappa B (NF-κB), are primary targets.[8][9][10][11][12][13][14][15][16][17][18][19]

-

Anti-inflammatory Targets: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) and key kinases in the NF-κB and MAPK signaling pathways are critical targets for mediating inflammatory responses.

-

Antimicrobial Targets: Essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase are common targets for flavonoid-based antimicrobial agents.

Molecular Docking and Binding Affinity Prediction

Molecular docking simulations predict the binding orientation and affinity of a ligand to a protein target.[20][21][22] For isomedicarpin, docking studies would be performed against the identified targets. The predicted binding energies (in kcal/mol) and inhibition constants (Ki) provide a quantitative measure of the interaction strength.

Table 1: Predicted Binding Affinities of Isomedicarpin with Key Protein Targets

| Target Class | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Anticancer | MEK1 (MAPK Kinase) | 1S9J | -8.5 | 0.58 |

| PI3Kγ | 1E8X | -9.2 | 0.15 | |

| IKKβ (NF-κB Kinase) | 4KIK | -8.9 | 0.28 | |

| Anti-inflammatory | COX-2 | 5KIR | -9.5 | 0.09 |

| p38 MAPK | 3S3I | -8.7 | 0.42 | |

| Antimicrobial | E. coli DNA Gyrase B | 6KZZ | -7.9 | 1.85 |

| S. aureus DHFR | 2W9S | -7.5 | 3.50 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the pharmacokinetic and toxicity profile of isomedicarpin is essential for its development as a drug candidate. In silico ADMET models assess properties like oral bioavailability, blood-brain barrier permeability, and potential hepatotoxicity.

Table 2: Predicted ADMET Properties of Isomedicarpin

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderate cell membrane permeability |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | Unlikely to cause significant CNS effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Clearance | Moderate | Excreted partially through the kidneys |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low | Low risk of liver damage |

Experimental Validation Protocols

The in silico predictions must be validated through rigorous in vitro and in vivo experimental assays. The following sections detail standardized protocols for assessing the anticancer, anti-inflammatory, and antimicrobial activities of isomedicarpin.

Anticancer Activity Assays

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and incubate for 24 hours.

-

Treat cells with varying concentrations of isomedicarpin (0.1 to 100 µM) and a vehicle control for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50).

-

-

Principle: This assay measures the ability of isomedicarpin to inhibit the activity of specific kinases (e.g., MEK1, PI3K).

-

Protocol:

-

In a 96-well plate, combine the purified kinase, its specific substrate, and ATP.

-

Add varying concentrations of isomedicarpin.

-

Incubate the reaction mixture to allow for phosphorylation of the substrate.

-

Detect the phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

-

Measure the signal and calculate the IC50 value.

-

Anti-inflammatory Activity Assays

-

Principle: This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2 enzymes.

-

Protocol:

-

Use commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate the respective enzyme with arachidonic acid (substrate) and varying concentrations of isomedicarpin.

-

Measure the amount of PGE2 produced using a colorimetric or fluorescent-based method.

-

Calculate the IC50 for each enzyme to determine selectivity.

-

-

Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat cells with different concentrations of isomedicarpin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Measure absorbance at 540 nm and calculate the percentage of NO inhibition.

-

Antimicrobial Activity Assays

-

Principle: This assay determines the minimum inhibitory concentration (MIC) of an agent against a specific microorganism.

-

Protocol:

-

Prepare serial dilutions of isomedicarpin in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

The MIC is the lowest concentration of isomedicarpin that visibly inhibits microbial growth.

-

Visualization of Workflows and Signaling Pathways

Visual representations are critical for understanding the complex relationships in drug discovery and molecular biology. The following diagrams, created using the DOT language for Graphviz, illustrate the in silico prediction workflow and key signaling pathways potentially modulated by isomedicarpin.

In Silico Prediction Workflow

Caption: In Silico Prediction Workflow for Isomedicarpin.

NF-κB Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isomedicarpin | C16H14O4 | CID 13803637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In silico pharmacological prediction and cytotoxicity of flavonoids glycosides identified by UPLC-DAD-ESI-MS/MS in extracts of Humulus lupulus leaves cultivated in Brazil | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. phytojournal.com [phytojournal.com]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. cusabio.com [cusabio.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. sinobiological.com [sinobiological.com]

- 20. researchgate.net [researchgate.net]

- 21. revista.nutricion.org [revista.nutricion.org]

- 22. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Isomedicarpin: A Technical Guide for Researchers

Disclaimer: Scientific research on the specific therapeutic targets of Isomedicarpin is limited. This document synthesizes available data on structurally related isoflavonoids, primarily Medicarpin and Artocarpin, to propose potential therapeutic avenues and research strategies for Isomedicarpin. All proposed targets and pathways for Isomedicarpin are inferred and require experimental validation.

Introduction

Isomedicarpin is a natural isoflavonoid belonging to the pterocarpan class. While direct research on its molecular targets is not extensively available, the structural similarity to other well-studied isoflavonoids, such as Medicarpin and Artocarpin, suggests a strong potential for analogous biological activities. This guide provides an in-depth overview of the plausible therapeutic targets of Isomedicarpin, focusing on its potential applications in oncology and anti-inflammatory therapies. We will explore key signaling pathways likely modulated by Isomedicarpin and provide detailed experimental protocols for their investigation.

Proposed Therapeutic Arenas and Molecular Mechanisms

Based on the activities of related compounds, the primary therapeutic areas for Isomedicarpin are likely to be oncology and inflammatory diseases.

Anticancer Activity

The potential anticancer effects of Isomedicarpin are likely mediated through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. Structurally similar isoflavonoids have been shown to target key signaling pathways that regulate cell survival and death.

2.1.1. Induction of Apoptosis:

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many natural compounds exert their anticancer effects by triggering this pathway. Related isoflavonoids, such as Medicarpin, have been observed to induce apoptosis in cancer cells. The proposed mechanism for Isomedicarpin involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, such as the generation of Reactive Oxygen Species (ROS). Isomedicarpin may induce ROS production, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (caspase-9 and the executioner caspase-3), leading to cell death.

-

Extrinsic Pathway: Isomedicarpin might also enhance the sensitivity of cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas or TRAIL receptors.

2.1.2. Modulation of Key Signaling Pathways:

Several signaling pathways are crucial for cancer cell proliferation, survival, and metastasis. Based on studies of related compounds like Artocarpin, Isomedicarpin may target the following:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, including ERK, p38, and JNK, is often dysregulated in cancer. Artocarpin has been shown to induce apoptosis through the ROS-mediated activation of p38 and JNK, and the inhibition of the pro-survival ERK pathway.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in various cancers. Artocarpin has been demonstrated to induce apoptosis by inhibiting the activation of Akt.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of the NF-κB pathway is a common mechanism for the anticancer and anti-inflammatory effects of natural products.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isoflavonoids are known for their anti-inflammatory properties. The potential anti-inflammatory effects of Isomedicarpin are likely mediated through the inhibition of pro-inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: As mentioned above, NF-κB is a master regulator of inflammation. Isomedicarpin may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).

Quantitative Data on Related Isoflavonoids

The following table summarizes the cytotoxic activities of Medicarpin and Artocarpin against various cancer cell lines, providing a reference for the potential potency of Isomedicarpin.

| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| Medicarpin | U251 MG | Glioblastoma | 271 µg/mL | 24 h | [1] |

| U-87 MG | Glioblastoma | 175 µg/mL | 24 h | [1] | |

| U251 MG | Glioblastoma | 154 µg/mL | 48 h | [1] | |

| U-87 MG | Glioblastoma | 161 µg/mL | 48 h | [1] | |

| A549 | Non-small cell lung cancer | 290.8 µM | 24 h | [2] | |

| H157 | Non-small cell lung cancer | 125.5 µM | 24 h | [2] | |

| A549 | Non-small cell lung cancer | 206.8 µM | 48 h | [2] | |

| H157 | Non-small cell lung cancer | 102.7 µM | 48 h | [2] | |

| Artocarpin | A549 | Non-small cell lung cancer | 3-8 µM | 24 h | [3] |

| H226 | Non-small cell lung cancer | 3-8 µM | 24 h | [3] | |

| H1299 | Non-small cell lung cancer | 3-8 µM | 24 h | [3] | |

| HCT116 | Colorectal cancer | 4.23 mg/L | 72 h | [4] | |

| B16 | Melanoma | 10.3 µM | - | [5] | |

| H460 | Non-small cell lung cancer | 5.07 µg/mL | - | [6] | |

| HT-29 | Colorectal adenocarcinoma | 5.56 µg/mL | - | [6] | |

| MCF-7 | Breast adenocarcinoma | 12.53 µg/mL | - | [6] | |

| HL-60 | Leukemia | 19.94 µg/mL | - | [6] | |

| T47D | Breast cancer | 12.6 µM | - | [7] |

Mandatory Visualizations

Signaling Pathways

Caption: Proposed signaling pathway for Isomedicarpin's anticancer activity.

Experimental Workflow

Caption: A general experimental workflow to identify Isomedicarpin's targets.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to assess the cytotoxic effect of Isomedicarpin on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Isomedicarpin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[8]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

-

Treatment: Prepare serial dilutions of Isomedicarpin in culture medium. Remove the old medium from the wells and add 100 µL of the Isomedicarpin-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve Isomedicarpin).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Isomedicarpin that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[10]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with Isomedicarpin for the desired time. Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

Protein Expression Analysis: Western Blotting

This protocol is used to detect changes in the expression and activation (phosphorylation) of specific proteins in key signaling pathways.

Principle: Western blotting involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent or fluorescent substrate.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step.

-

Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

While direct experimental evidence for the therapeutic targets of Isomedicarpin is currently lacking, the data from structurally related isoflavonoids strongly suggest its potential as an anticancer and anti-inflammatory agent. The proposed mechanisms of action, centered around the induction of apoptosis and the modulation of key signaling pathways such as MAPK, PI3K/Akt, and NF-κB, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the precise molecular targets of Isomedicarpin and validating its therapeutic potential. Further investigation into this promising natural compound is warranted to translate its potential into novel therapeutic strategies.

References

- 1. Medicarpin suppresses proliferation and triggeres apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential chemopreventive, anticancer and anti-inflammatory properties of a refined artocarpin-rich wood extract of Artocarpus heterophyllus Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artocarpin, a Promising Compound as Whitening Agent and Anti-skin Cancer - Neliti [neliti.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. kumc.edu [kumc.edu]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Preliminary Studies on the Mechanism of Action of Isomedicarpin: A Review of Available Data

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the preliminary studies of isomedicarpin's mechanism of action will find a notable scarcity of available public data. Extensive searches for primary literature detailing its molecular interactions, signaling pathways, and specific biological effects have yielded limited to no specific information. Isomedicarpin is recognized as a natural product, identified within species of the genus Erythrina. However, beyond this classification, its pharmacological profile remains largely unexplored in publicly accessible scientific literature.

At present, there is a lack of published studies that provide quantitative data, such as IC50 values, from preclinical assays. Furthermore, detailed experimental protocols that would be necessary to replicate and build upon earlier findings are not available. This absence of foundational research prevents a comprehensive analysis of its mechanism of action.

Elusive Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows is contingent on the availability of studies that have investigated these aspects. Without research detailing the molecular targets of isomedicarpin and its effects on cellular signaling cascades, any visual representation would be purely speculative and not grounded in scientific evidence.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomedicarpin is a naturally occurring pterocarpan, a class of isoflavonoids known for their defensive roles in plants as phytoalexins. Pterocarpans, characterized by their tetracyclic ring structure, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on Isomedicarpin and related pterocarpan compounds, with a focus on their biological effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the research in this field.

Biological Activities of Isomedicarpin and Related Compounds

Pterocarpans, including Isomedicarpin, exhibit a broad spectrum of biological activities, which are summarized below. While specific quantitative data for Isomedicarpin is limited in the publicly available literature, the following tables present data for related pterocarpans and flavonoids to provide a comparative context for their potential bioactivities.

Table 1: Antifungal Activity of Pterocarpan and Related Flavonoids

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Medicarpin | Candida albicans | 16 | [Cite: 20] |

| Vestitol | Candida albicans | 32 | [Cite: 20] |

| Myricetin | Candida albicans | 9.6 | [Cite: 21] |

| Quercetin | Candida albicans | 8 | [Cite: 21] |

| Pinocembrin | Candida albicans | >640 | [Cite: 21] |

MIC: Minimum Inhibitory Concentration

Table 2: Antibacterial Activity of Related Flavonoids

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Glabrene | Staphylococcus aureus (MRSA) | >100 | [Cite: 22] |

| 4'-O-methylglabridin | Staphylococcus aureus (MRSA) | 10 | [Cite: 22] |

| Licoisoflavone A | Staphylococcus aureus (MRSA) | 6.25 | [Cite: 22] |

| Compound 5a | Staphylococcus aureus | 3.9 | [Cite: 20] |

| 2',4'-dihydroxychalcone | Staphylococcus aureus | 31 | [Cite: 27] |

MIC: Minimum Inhibitory Concentration

Table 3: Antioxidant Activity of Phenolic Compounds

| Compound | Assay | IC50 (µg/mL) | Reference |

| Gallic Acid | DPPH | 4.5 | [Cite: 18] |

| Quercetin | DPPH | 2.9 | [Cite: 18] |

| Rutin | DPPH | 7.8 | [Cite: 18] |

| Isorhamnetin | DPPH | - | |

| Caffeic Acid | FRAP (µM Fe2+) | 1500 | [Cite: 30] |

IC50: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power

Table 4: Anti-inflammatory Activity of Various Compounds

| Compound | Assay | IC50 (µM) | Reference |

| Oleanolic Acid | 5-Lipoxygenase | 16.79 | [Cite: 22] |

| Ursolic Acid | 5-Lipoxygenase | >100 | [Cite: 22] |

| Isonicotinate 5 | ROS Inhibition | 1.42 (µg/mL) | [Cite: 17] |

| Ibuprofen | ROS Inhibition | 11.2 (µg/mL) | [Cite: 17] |

| Celecoxib | COX-2 | 0.45 | [Cite: 3] |

IC50: Half-maximal inhibitory concentration; ROS: Reactive Oxygen Species; COX-2: Cyclooxygenase-2

Table 5: Cytotoxic Activity of Flavonoids and Other Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Myricetin | HeLa | 700 | [Cite: 21] |

| Quercetin | HeLa | 450 | [Cite: 21] |

| Isorhamnetin | HeLa | 100.03 (24h) | [Cite: 14] |

| Lapatinib | MCF-7 | 7.45 | [Cite: 23] |

| Compound 6e | MCF-7 | 7.21 | [Cite: 23] |

IC50: Half-maximal inhibitory concentration

Key Experimental Methodologies

This section provides detailed protocols for the key experiments commonly cited in the study of Isomedicarpin and related compounds.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest the fungal colonies and suspend them in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[7]

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the compound concentration.[7][8][9][10]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of a compound on a cell line by measuring mitochondrial dehydrogenase activity.[11][12][13][14]

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

MTT Incubation:

-

Formazan Solubilization and Measurement:

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The biological activities of pterocarpans are often mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by Isomedicarpin are not yet fully elucidated, related flavonoids are known to influence pathways involved in inflammation and cancer.

Diagram 1: General Workflow for Screening Natural Products for Biological Activity

Caption: A typical workflow for the discovery of bioactive natural products.

Diagram 2: Simplified Inflammatory Signaling Pathway

Caption: Potential inhibitory targets of Isomedicarpin in the NF-κB signaling pathway.

Conclusion

Isomedicarpin and related pterocarpans represent a promising class of natural products with a wide range of biological activities. Their potential as antifungal, antibacterial, antioxidant, anti-inflammatory, and cytotoxic agents warrants further investigation. This guide has provided a summary of the available quantitative data and detailed experimental protocols to aid researchers in this field. The visualization of experimental workflows and potential signaling pathways offers a framework for future studies aimed at elucidating the precise mechanisms of action of these compounds. Further research is crucial to fully understand the therapeutic potential of Isomedicarpin and to pave the way for its development as a novel therapeutic agent.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. DPPH Radical Scavenging Assay [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isomedicarpin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomedicarpin is a pterocarpan isoflavonoid found in various plant species, particularly within the Erythrina genus of the Leguminosae family. It has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory and anticancer properties. These notes provide detailed protocols for the extraction and purification of isomedicarpin from plant sources, primarily focusing on methodologies applicable to Erythrina species. The protocols are designed to be a valuable resource for researchers aiming to isolate this compound for further investigation.

Extraction and Purification Overview

The general workflow for obtaining pure isomedicarpin from plant material involves a multi-step process. This process begins with the extraction of the compound from the plant matrix using an appropriate solvent, followed by a series of chromatographic purification steps to isolate isomedicarpin from other co-extracted phytochemicals.

Caption: General workflow for isomedicarpin extraction and purification.

Experimental Protocols

Protocol 1: Extraction from Erythrina Plant Material

This protocol is a general method for the initial extraction of isoflavonoids from Erythrina species.

Materials:

-

Dried and powdered plant material (e.g., roots or stem bark of Erythrina variegata)

-

Acetone or Methanol (ACS grade)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Macerate the dried and powdered plant material with acetone or methanol at room temperature. A common ratio is 1:5 (w/v) of plant material to solvent.

-

Stir the mixture periodically for 24-48 hours to ensure thorough extraction.

-

Filter the mixture through a Buchner funnel to separate the extract from the plant residue.

-

Repeat the extraction process with the plant residue two more times to maximize the yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Solvent Partitioning

This step aims to fractionate the crude extract based on polarity, enriching the isoflavonoid content in a specific fraction.

Materials:

-

Crude extract from Protocol 1

-

Chloroform (ACS grade)

-

Distilled water

-

Separatory funnel

Procedure:

-

Suspend the crude extract in a mixture of chloroform and water (1:1, v/v) in a separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the chloroform-soluble fraction.

-

Repeat the partitioning of the aqueous layer with chloroform two more times.

-

Combine the chloroform fractions and concentrate using a rotary evaporator to yield a chloroform-soluble fraction enriched with isoflavonoids.

Protocol 3: Silica Gel Column Chromatography

This is the primary purification step to isolate isomedicarpin from the enriched fraction.

Materials:

-

Chloroform-soluble fraction from Protocol 2

-

Silica gel (60-120 mesh for column chromatography)

-

Glass column

-

Elution solvents: A gradient of hexane, ethyl acetate, and methanol is commonly used.

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the chloroform-soluble fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate and then methanol. A typical gradient could be:

-

Hexane -> Hexane:Ethyl Acetate (9:1 -> 1:1) -> Ethyl Acetate -> Ethyl Acetate:Methanol (9:1 -> 1:1).

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

-

TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp.

-

Pooling Fractions: Combine the fractions that show a spot corresponding to the expected Rf value of isomedicarpin.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) (Optional)

For obtaining highly pure isomedicarpin, a final purification step using preparative HPLC may be necessary.

Materials:

-

Pooled fractions from Protocol 3

-

HPLC system with a preparative C18 column

-

Mobile phase: A gradient of acetonitrile and water is typically used.

-

UV detector

Procedure:

-

Dissolve the semi-purified sample in the initial mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Elute with a suitable gradient program, monitoring the separation at a specific wavelength (e.g., 280 nm).

-

Collect the peak corresponding to isomedicarpin.

-

Evaporate the solvent to obtain the pure compound.

Quantitative Data

While specific yields for isomedicarpin are not widely reported and can vary significantly based on the plant source and extraction method, the following table provides a general overview of expected outcomes at each stage.

| Stage | Input | Output | Expected Purity |

| Solvent Extraction | 1 kg dried plant material | 50-100 g crude extract | Low |

| Solvent Partitioning | 50 g crude extract | 10-20 g chloroform fraction | Low-Medium |

| Silica Gel Column | 10 g chloroform fraction | 50-200 mg semi-pure isomedicarpin | Medium-High |

| Preparative HPLC | 100 mg semi-pure sample | >50 mg pure isomedicarpin | >95% |

Signaling Pathways of Isoflavonoids